methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adggaim is a chemical compound with the CAS number 107910-43-0. It is a relatively new compound, and its properties and applications are still being explored in various scientific fields.
Preparation Methods
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This reaction involves the exchange of parts between two reacting chemical species.
Hydrometallation: This involves the addition of a metal hydride to an alkene, resulting in an alkylmetal compound.
Chemical Reactions Analysis
Adggaim undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from Adggaim, often resulting in the formation of oxides.
Reduction: This involves the gain of electrons, potentially converting Adggaim into a more reduced form.
Substitution: This reaction involves the replacement of one atom or group in Adggaim with another atom or group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Adggaim has a wide range of scientific research applications, including:
Chemistry: It is used in various chemical reactions and synthesis processes.
Biology: Adggaim is being explored for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to determine its potential therapeutic applications, including its effects on different biological pathways.
Mechanism of Action
The mechanism of action of Adggaim involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that Adggaim can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological pathways .
Comparison with Similar Compounds
Adggaim can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Androprostamine A and B: These compounds share similarities in their chemical structure and biological activities.
Resormycin: Another related compound with similar properties and applications.
Adggaim stands out due to its unique chemical structure and potential applications in various scientific fields. Its ongoing research and development promise to uncover more about its properties and uses.
Properties
CAS No. |
107910-43-0 |
---|---|
Molecular Formula |
C19H33N5O10 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-8(18(31)24-10(17(20)30)4-5-13(28)33-3)22-12(27)6-21-14-15(23-9(2)26)19(32)34-11(7-25)16(14)29/h8,10-11,14-16,19,21,25,29,32H,4-7H2,1-3H3,(H2,20,30)(H,22,27)(H,23,26)(H,24,31)/t8-,10-,11+,14-,15+,16+,19?/m0/s1 |
InChI Key |
GGNLKZKIBWFDJT-OZOZQFGVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N)NC(=O)CN[C@@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
SMILES |
CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C |
sequence |
GAX |
Synonyms |
ADGGAIM N-(2-acetamido-2,3-dideoxyglucopyranos-3-yl)glycyl-alanyl-isoglutamine methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.